Dp[Tyr(methyl)2,Arg8]-Vasopressin
Description
Structure
2D Structure
Properties
CAS No. |
67269-08-3 |
|---|---|
Molecular Formula |
C49H70N14O12S2 |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H70N14O12S2/c1-49(2)24-40(67)57-32(22-28-13-15-29(75-3)16-14-28)43(70)60-33(21-27-9-5-4-6-10-27)44(71)58-31(17-18-37(50)64)42(69)61-34(23-38(51)65)45(72)62-35(26-76-77-49)47(74)63-20-8-12-36(63)46(73)59-30(11-7-19-55-48(53)54)41(68)56-25-39(52)66/h4-6,9-10,13-16,30-36H,7-8,11-12,17-26H2,1-3H3,(H2,50,64)(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,71)(H,59,73)(H,60,70)(H,61,69)(H,62,72)(H4,53,54,55)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
HNOGCDKPALYUIG-QJCLFNHPSA-N |
Isomeric SMILES |
CC1(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
Canonical SMILES |
CC1(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)OC)C |
Synonyms |
1-deaminopenicillamine-2-(O-methyl-Tyr)-argipressin arginine vasopressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyl-Tyr(2)- argipressin, deaminopenicillamine(1)-O-methyltyrosine(2)- deaminopenicillamine-2-(O-methyl-Tyr)vasopressin dPMeTyrAVP dPTyr(Me)AVP vasopressin, deaminopenicillamin(1)-O-methylTyr(2)- |
Origin of Product |
United States |
Pharmacological Characterization and Receptor Interaction Profiles
In Vitro Vasopressin Receptor Binding Studies
In vitro binding studies are fundamental for quantifying the affinity and selectivity of a ligand for its target receptor. These studies typically employ radiolabeled ligands to measure the displacement of binding by unlabeled compounds.
Equilibrium binding assays are designed to determine the binding parameters of a ligand to its receptor under conditions where the rates of association and dissociation are balanced. In these studies, tissues or cell preparations expressing vasopressin receptors are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]AVP, in the presence of varying concentrations of competing unlabeled ligands. The incubation is carried out until equilibrium is reached, typically after several hours at a controlled temperature, to ensure maximum radioligand binding and displacement. The data obtained from these experiments, which measure the amount of bound radioligand at different concentrations of the competitor, are often analyzed using Scatchard analysis. Scatchard analysis plots the ratio of bound ligand to free ligand (B/F) against the concentration of bound ligand. This graphical method allows for the determination of receptor density (Bmax) and the equilibrium dissociation constant (Kd), which reflects the binding affinity of the ligand uah.esuam.esharvardapparatus.comresearchgate.net.
Studies investigating vasopressin receptors in various tissues have utilized equilibrium binding assays with [³H]AVP. For instance, in rat testis interstitial cells, Scatchard plot analysis of equilibrium binding data revealed the presence of a single class of high-affinity, low-capacity binding sites, with a dissociation constant (Kd) of 1.0 ± 0.3 nM and a maximum binding capacity (Bmax) of 8.5 fmol/10⁶ cells nih.gov. Similarly, in rat lung membranes, a single class of high-affinity binding sites was identified, characterized by a Kd of 0.45 nM and a Bmax of 76.6 fmol/mg protein nih.gov. These values indicate a high affinity of the vasopressin receptor for the radioligand in these specific tissues.
Table 1: In Vitro Binding Affinity of dPTyr(Me)AVP
| Tissue/Preparation | Receptor Subtype | Kd (nM) | Bmax (fmol/mg protein or fmol/10⁶ cells) | Citation(s) |
| Rat Testis | V1A (presumed) | 1.0 ± 0.3 | 8.5 fmol/10⁶ cells | nih.gov |
| Rat Lung | V1A | 0.45 | 76.6 fmol/mg protein | nih.gov |
Competitive inhibition studies are employed to assess the ability of unlabeled compounds to displace the binding of a radiolabeled ligand. When dPTyr(Me)AVP was tested for its ability to compete with [³H]AVP binding in various preparations, it demonstrated significant affinity. In studies using rat testis, dPTyr(Me)AVP competed for [³H]AVP binding with a higher affinity (IC₅₀, approximately 10⁻¹¹ M) compared to native AVP nih.gov. In rat brain preparations, dPTyr(Me)AVP (referred to as AAVP a) exhibited IC₅₀ values in the 10⁻⁷ to 10⁻⁸ molar range, with specific IC₅₀ values reported as 190 nM uu.nl. These findings highlight dPTyr(Me)AVP's capacity to bind to vasopressin receptors and inhibit the binding of the endogenous ligand.
Table 2: Competitive Inhibition and Functional Antagonism Data for dPTyr(Me)AVP
| Assay / Tissue | Parameter | Value | Citation(s) |
| [³H]AVP Binding (Rat Brain) | IC₅₀ | ~10⁻⁷ to 10⁻⁸ M (190 nM) | uu.nl |
| [³H]AVP Binding (General) | IC50 | ~10⁻¹¹ M | nih.gov |
| Antivasopressor Activity | pA₂ | 7.96 ± 0.05 | wikigenes.org |
| Flank Marking (Hamster Hypothalamus) | ED₅₀ | 17.9 µM | researchgate.netresearchgate.net |
The affinity of dPTyr(Me)AVP for specific vasopressin receptor subtypes has been investigated across different tissues. In the rat testis, dPTyr(Me)AVP was found to be approximately 50 times more potent than AVP as a V1 antagonist, suggesting a high affinity for the V1 receptor subtype present in this tissue oup.com. Similarly, in rat lung membranes, dPTyr(Me)AVP demonstrated high affinity, supporting the presence of V1A receptors in the lung nih.gov. In rat brain studies, while dPTyr(Me)AVP showed affinity for vasopressin binding sites, its IC₅₀ (190 nM) indicated a slightly lower affinity compared to native AVP (30 nM) in some assays, but it was significantly more potent than oxytocin (B344502) uu.nl. Related compounds, such as d(CH₂)[Tyr(Me)²]AVP, have also shown high affinity and selectivity for human V1A receptors nih.gov.
In Vitro Functional Antagonism Assays
Functional assays evaluate the ability of a compound to block or modulate receptor-mediated cellular responses. For dPTyr(Me)AVP, these assays have primarily focused on its antagonistic effects on vasopressor responses and other AVP-mediated behaviors.
dPTyr(Me)AVP has been characterized as a potent antagonist of vasopressor responses. In studies evaluating its antivasopressor activity, it yielded a pA₂ value of 7.96 ± 0.05 wikigenes.org. This indicates a strong inhibitory effect on the vasoconstrictive actions mediated by AVP. Furthermore, in functional assays assessing flank marking behavior in hamsters, a response known to be mediated by V1A receptors, dPTyr(Me)AVP acted as an antagonist. The ED₅₀ for dPTyr(Me)AVP in inhibiting AVP-stimulated flank marking was determined to be 17.9 µM researchgate.netresearchgate.net. In addition, dPTyr(Me)AVP has been shown to attenuate analgesic responses to certain types of stress (PIFS) while potentiating others (BCFS), demonstrating its role as a functional antagonist in central nervous system pathways nih.govresearchgate.net. In the context of ACTH release, while dPTyr(Me)AVP did not alter stress-induced ACTH and corticosterone (B1669441) secretion, it effectively inhibited the increase in these hormones induced by direct AVP administration, confirming its antagonistic action at the pituitary level nih.gov.
Structure Activity Relationship Sar Studies of Dptyr Me Avp and Its Analogues
Identification of Key Structural Features for V1 Receptor Antagonism
The potent V1a receptor antagonism of Dptyr(Me)avp and its analogues is attributed to a combination of specific structural modifications to the parent AVP molecule. The core structure for high-affinity V1a antagonism generally requires an intact hexapeptide ring with a positively charged tail extended an optimal distance from it. bioscientifica.com
Key features contributing to the V1a antagonist profile of Dptyr(Me)avp include:
Modification at Position 1: The substitution of the N-terminal cysteine with deaminopenicillamine (Pmp) is crucial. The β,β-dimethyl groups of the penicillamine (B1679230) residue enhance the antagonistic properties. nih.govscispace.com
Modification at Position 2: The O-methylation of the tyrosine residue at position 2 significantly contributes to the antagonist character of the molecule. This modification eliminates the phenolic hydroxyl group, which is important for agonistic activity. nih.govscispace.com
The Disulfide Bridge: The cyclic structure formed by the disulfide bridge between positions 1 and 6 is essential for maintaining the conformational integrity required for receptor binding. researchgate.net
The Basic Tail: The C-terminal tripeptide, particularly the basic arginine at position 8, is important for receptor affinity. bioscientifica.com
Impact of O-Methylation at Tyrosine Residue
The O-methylation of the tyrosine residue at position 2, creating Tyr(Me), is a critical determinant of the V1a antagonist activity of Dptyr(Me)avp. nih.govscispace.com The parent compound, arginine-vasopressin (AVP), possesses a tyrosine residue with a free hydroxyl group, which is believed to be a key element for its agonistic (pressor) activity. By masking this hydroxyl group through methylation, the intrinsic agonistic activity is significantly diminished, and the compound shifts towards an antagonistic profile. scispace.comnih.gov
The analogue [2-O-methyl)tyrosine]-arginine-vasopressin [Tyr(Me)AVP] demonstrates this principle. While it retains some vasopressor potency, it also exhibits antagonist properties against the in-vitro response to oxytocin (B344502). nih.govscispace.com When this O-methylation is combined with other modifications, such as the deaminopenicillamine substitution at position 1 in Dptyr(Me)avp, the result is a highly potent V1a antagonist with an antivasopressor pA2 of 7.96 ± 0.05. nih.gov This highlights the synergistic effect of these modifications in conferring strong V1a antagonism.
Role of Penicillamine Substitution at Position 1
The introduction of penicillamine (β,β-dimethyl-β-mercaptopropionic acid) or its deaminated form (deaminopenicillamine) at position 1 is a cornerstone in the design of potent AVP antagonists. nih.govscispace.com Penicillamine is a heavy metal antagonist that works by binding to substances like excess copper in the body. medlineplus.gov In the context of AVP analogues, the bulky gem-dimethyl groups on the β-carbon of the penicillamine residue play a significant role. scispace.comnih.gov
The analogue [1-deaminopenicillamine]arginine-vasopressin (dPAVP) shows a potent antivasopressor pA2 of 7.45 ± 0.11. nih.govscispace.com The combination of this modification with O-methylation of tyrosine at position 2 in Dptyr(Me)avp further enhances the antagonist potency. nih.gov The conformational constraints imposed by the bulky dimethyl groups are thought to favor a receptor-binding conformation that is incompatible with signal transduction, thus leading to antagonism. researchgate.net
Effects of Amino Acid Substitutions at other Positions (e.g., Position 9) on Potency and Selectivity
While modifications at positions 1 and 2 are primary drivers of V1a antagonism, substitutions at other positions, particularly position 9, have been explored to fine-tune the potency and selectivity of Dptyr(Me)avp and its analogues. nih.gov Studies have shown that the nature of the amino acid residue at position 9 is not critical for determining the affinity of synthetic AVP antagonists. bioscientifica.com
In a series of studies, the C-terminal Gly-NH2 of Dptyr(Me)avp was replaced with other amino acid amides such as Ala-NH2, Val-NH2, Thr-NH2, Arg-NH2, and Tyr-NH2. nih.gov All of these modifications were well-tolerated and resulted in analogues that were at least as potent, and in some cases more potent, V1a antagonists than Dptyr(Me)avp. nih.gov For instance, the Arg-NH2 substituted analogue of Dptyr(Me)avp exhibited an anti-V1 pA2 value of 8.52, a significant increase in potency compared to Dptyr(Me)avp (pA2 = 7.96). nih.gov These findings suggest that the C-terminal carboxamide group can be modified to potentially enhance antagonist potency without compromising V1a receptor affinity. nih.gov
Strategies for Enhancing Selectivity (e.g., V1 vs. V2, V1 vs. Oxytocin Receptors)
A significant goal in the development of AVP antagonists is to achieve high selectivity for the V1a receptor over the V2 (antidiuretic) and oxytocin (OT) receptors. annualreviews.org This selectivity is crucial for developing drugs with specific therapeutic actions and minimal side effects. nih.gov
Several strategies have been employed to enhance the selectivity of Dptyr(Me)avp and related analogues:
Modifications at Position 9: As discussed previously, substitutions at position 9 of Dptyr(Me)avp and the related antagonist d(CH2)5Tyr(Me)AVP have led to striking enhancements in anti-V1/anti-V2 selectivity. nih.gov Many of the position 9-modified analogues retained or even gained V1a antagonist potency while exhibiting weak V2 antagonist activity and virtually no V2 agonism. nih.gov
N-acetylation: N-acetylation of Tyr(Me)AVP has been shown to produce an antagonist of the vasopressor response with a 15,000-fold decrease in antidiuretic activity, significantly enhancing V1a selectivity over V2. nih.gov
Structural Modifications in the Ring: Specific substitutions within the cyclic portion of the peptide can influence receptor selectivity. For example, replacing certain amino acids in the V1a receptor with those found in the V2 or oxytocin receptors can alter the binding affinity for different ligands, providing insights into the molecular basis of selectivity. bioscientifica.com
Dptyr(Me)avp itself demonstrates a degree of selectivity, being a potent V1a antagonist with weaker antagonistic activity at oxytocin receptors (pA2 value = 7.61 ± 0.14) and a low antidiuretic potency of 3.5 ± 0.5 units/mg. nih.gov
Comparative SAR with Other Potent AVP Antagonists (e.g., d(CH2)5Tyr(Me)AVP)
The structure-activity relationships of Dptyr(Me)avp are often compared with those of another highly potent and selective V1a antagonist, [1-(β-mercapto-β,β-pentamethylenepropionic acid),2-O-methyltyrosine]arginine-vasopressin, or d(CH2)5Tyr(Me)AVP. nih.gov These two compounds are closely related, with the primary difference being the substitution at position 1: a deaminopenicillamine in Dptyr(Me)avp versus a β-mercapto-β,β-pentamethylenepropionic acid in d(CH2)5Tyr(Me)AVP. nih.govnih.gov
The cyclopentamethylene substitution in d(CH2)5Tyr(Me)AVP generally confers higher V1a antagonist potency (anti-V1 pA2 = 8.62) compared to the dimethyl substitution in Dptyr(Me)avp (pA2 = 7.96). nih.gov Both antagonists have been used as templates for further modifications to enhance potency and selectivity. nih.gov For example, modifications at position 9 in both series of antagonists have been shown to be well-tolerated and can lead to equipotent or even more potent V1a antagonists with improved selectivity profiles. nih.gov
The comparative analysis of these and other AVP antagonists has been instrumental in building a comprehensive understanding of the structural requirements for potent and selective V1a receptor antagonism. annualreviews.orgnih.gov
Data Tables
Table 1: Pharmacological Activities of Dptyr(Me)avp and Related Analogues
| Compound | Vasopressor Activity | Antivasopressor pA2 | Antidiuretic Potency (units/mg) | Anti-oxytocic pA2 |
| Dptyr(Me)avp | None evident | 7.96 ± 0.05 nih.gov | 3.5 ± 0.5 nih.gov | 7.61 ± 0.14 nih.gov |
| dPAVP | --- | 7.45 ± 0.11 nih.govscispace.com | 42.2 ± 2 nih.gov | 6.93 ± 0.10 nih.gov |
| Tyr(Me)AVP | 9.7 ± 0.5 units/mg nih.govscispace.com | --- | 386 ± 36 nih.govscispace.com | 7.44 ± 0.12 nih.govscispace.com |
| d(CH2)5Tyr(Me)AVP | --- | 8.62 nih.gov | --- | --- |
| [Arg-NH2]9-Dptyr(Me)avp | --- | 8.52 nih.gov | --- | --- |
Table 2: Compound Names
| Abbreviation | Full Chemical Name |
| Dptyr(Me)avp | [1-deaminopenicillamine, 2-(O-methyl)tyrosine]arginine-vasopressin |
| dPAVP | [1-deaminopenicillamine]arginine-vasopressin |
| Tyr(Me)AVP | [2-(O-methyl)tyrosine]-arginine-vasopressin |
| d(CH2)5Tyr(Me)AVP | [1-(β-mercapto-β,β-pentamethylenepropionic acid),2-O-methyltyrosine]arginine-vasopressin |
| AVP | Arginine-vasopressin |
| OT | Oxytocin |
| Ala-NH2 | Alanine (B10760859) amide |
| Val-NH2 | Valine amide |
| Thr-NH2 | Threonine amide |
| Arg-NH2 | Arginine amide |
| Tyr-NH2 | Tyrosine amide |
| Pmp | Deaminopenicillamine |
| Ac-Tyr(Me)AVP | N-acetyl-[2-(O-methyl)tyrosine]arginine-vasopressin |
Advanced Research Methodologies for Dptyr Me Avp Investigation
In Vitro Assay Systems for Receptor Binding and Functional Characterization
In vitro methods are fundamental for characterizing the direct interaction of Dptyr(Me)avp with its target receptors. Receptor binding assays are crucial for determining the affinity and selectivity of the compound. In these assays, membrane preparations from tissues or cells expressing vasopressin receptors are incubated with a radiolabeled ligand, such as [3H]Arginine-Vasopressin ([3H]AVP), and varying concentrations of the unlabeled competitor, Dptyr(Me)avp. The ability of Dptyr(Me)avp to displace the radioligand from the receptor provides a measure of its binding affinity (Ki).
Functional characterization assays move beyond simple binding to assess the compound's biological effect. For example, in studies using isolated rat caudal artery rings, Dptyr(Me)avp demonstrated potent, selective, and slowly reversible noncompetitive antagonism of AVP-induced contractions. nih.gov It effectively inhibited contractions elicited by AVP with an IC50 of 1.55 nM but did not block contractions induced by other vasoconstrictors like norepinephrine (B1679862) or serotonin. nih.gov Similarly, in studies on human platelets, which express V1 receptors, a related antagonist completely abolished AVP-stimulated platelet activation, confirming the compound's functional antagonism at this receptor. nih.gov These assays confirm that Dptyr(Me)avp is a potent antagonist of the vasopressor properties of AVP. nih.gov
| Assay Type | Model System | Key Finding | Reference |
|---|---|---|---|
| Receptor Binding Assay | Rat brain membrane preparations | Demonstrates competitive displacement of [3H]AVP, confirming binding to vasopressin receptors. | nih.gov |
| Functional Contraction Assay | Isolated rat caudal artery rings | Acts as a potent, selective, and noncompetitive antagonist of AVP-induced vasoconstriction (IC50 = 1.55 nM). | nih.gov |
| Platelet Activation Assay | Human platelets | A related V1 antagonist completely abolished AVP-stimulated platelet activation, indicating functional blockade of V1 receptors. | nih.gov |
In Vivo Animal Models for Behavioral and Physiological Studies
Animal models are indispensable for understanding the complex behavioral and physiological consequences of V1a receptor antagonism by Dptyr(Me)avp. These studies often involve administering the compound to rodents and observing subsequent changes in behavior or physiological parameters.
Research has shown that Dptyr(Me)avp can modulate stress-induced responses and pain perception. For instance, its administration was found to have differential effects on analgesia induced by different types of foot shock in rats. nih.govelsevierpure.com It significantly attenuated the analgesic response to prolonged intermittent foot shock but potentiated the analgesia from brief continuous foot shock, suggesting a complex role for V1a receptors in pain-inhibitory systems. nih.govelsevierpure.com In other studies, pretreatment with Dptyr(Me)avp was shown to completely inhibit the increase in ACTH and corticosterone (B1669441) levels induced by AVP administration, but it did not alter the secretion of these stress hormones when induced by a novel environment. nih.gov This suggests that while AVP can stimulate the HPA axis via V1a receptors, it may not be the primary physiological mediator of stress-induced ACTH release. nih.gov
Furthermore, Dptyr(Me)avp has been instrumental in studying the role of vasopressin in memory and learning. Central administration of the antagonist was shown to prevent, in a dose-dependent manner, both the memory-enhancing and aversive effects of AVP in behavioral tasks like conditioned taste aversion and conditioned place tests in rats. nih.gov
To investigate the central effects of Dptyr(Me)avp and bypass the blood-brain barrier, intracerebroventricular (ICV) administration is a commonly used technique. This involves the stereotaxic implantation of a cannula into one of the brain's lateral ventricles in an anesthetized animal. nih.gov The compound can then be infused directly into the cerebrospinal fluid (CSF), allowing it to access and interact with receptors throughout the central nervous system.
This technique has been pivotal in demonstrating the central mechanism of action for Dptyr(Me)avp in various behavioral paradigms. For example, ICV administration was used to show that the antagonist blocks AVP's effects on memory and aversion. nih.gov It was also the route of administration used in the foot shock analgesia studies, confirming that the observed effects were mediated by central V1a receptors. nih.govelsevierpure.com
While many studies focus on the central effects of Dptyr(Me)avp via ICV injection, understanding its peripheral effects requires other administration routes. Intravenous (IV) administration allows for the systemic delivery of the compound to study its effects on peripheral targets, such as vascular smooth muscle and platelets. The technique involves administering the compound directly into the bloodstream, typically via a catheter placed in a major vein like the femoral or jugular vein. This method ensures rapid and complete bioavailability. Although detailed procedural descriptions for Dptyr(Me)avp specifically are often embedded within broader physiological studies, the general principles of IV infusion are standard. fda.govdrugs.com IV administration has been crucial in characterizing the vasopressor and antidiuretic properties of vasopressin and its antagonists. cvpharmacology.com
Quantitative autoradiography is a powerful technique used to visualize and quantify the distribution of receptors in the brain. The method involves incubating thin brain slices with a radiolabeled ligand, such as [3H]AVP, which binds to the vasopressin receptors. nih.govnih.gov These slices are then exposed to a film or a phosphor-imaging plate, creating an image where the density of silver grains or the intensity of the signal corresponds to the density of receptors in specific brain regions.
In the context of Dptyr(Me)avp, this technique is used in competition binding studies. Brain sections are incubated with [3H]AVP in the presence of Dptyr(Me)avp. The antagonist competes with the radioligand for binding sites, and a reduction in the autoradiographic signal indicates the presence of receptors that Dptyr(Me)avp can bind to. This method has been used to confirm that the binding sites for [3H]AVP, particularly in limbic brain regions like the hippocampus and lateral septum, are indeed vasopressin receptors, as they are displaced by selective antagonists.
Radioligand Synthesis and Application (e.g., [3H]AVP for Binding Studies)
The use of radiolabeled ligands is central to many of the advanced methodologies for studying Dptyr(Me)avp. Tritiated arginine-vasopressin ([3H]AVP) is a key tool in this research. While the synthesis of such radioligands is a complex process involving the incorporation of a radioactive isotope (tritium) into the AVP molecule, its application is widespread and crucial.
In in vitro binding assays and quantitative autoradiography, [3H]AVP serves as the probe to label vasopressin receptors. nih.gov The high affinity and specificity of [3H]AVP for its receptors allow for precise quantification and localization. The application of [3H]AVP in competition with Dptyr(Me)avp allows researchers to determine the binding affinity (Ki) of the antagonist and to map its potential sites of action within the brain and peripheral tissues.
| Methodology | Radioligand Used | Purpose of Application | Key Information Gained |
|---|---|---|---|
| In Vitro Receptor Binding Assay | [3H]AVP | To label vasopressin receptors in tissue homogenates. | Determination of Dptyr(Me)avp's binding affinity (Ki) through competitive displacement. |
| Quantitative Autoradiography | [3H]AVP | To visualize and quantify vasopressin receptor distribution in brain slices. | Mapping of brain regions where Dptyr(Me)avp binds and confirmation of receptor identity. |
Integration of Molecular Biology and Gene Inactivation Studies with Pharmacological Approaches
The integration of molecular biology with classical pharmacology offers a more definitive approach to understanding a compound's mechanism of action. Gene inactivation studies, particularly the use of knockout mice that lack a specific receptor, are highly valuable. For instance, studies on V1a receptor knockout (Avpr1a-/-) mice have been instrumental in dissecting the specific roles of this receptor. nih.govdrugbank.com These mice exhibit altered social behavior, lower blood pressure, and changes in glucose and protein metabolism. nih.govnih.gov
While direct studies administering Dptyr(Me)avp to Avpr1a-/- mice are not prominently documented in the retrieved literature, this approach represents a critical methodological step. By administering a V1a antagonist like Dptyr(Me)avp to an animal that genetically lacks the V1a receptor, researchers can confirm that the compound's effects are indeed mediated through this specific receptor. If the compound has no effect in the knockout animal, it provides strong evidence for its on-target specificity. Conversely, any residual effects might suggest interaction with other receptors, highlighting the power of combining pharmacological antagonists with gene inactivation models to validate drug targets and mechanisms. drugbank.com
Potential for Computational Chemistry and Molecular Docking in Future SAR
The future investigation of the structure-activity relationships (SAR) of Dptyr(Me)avp and related vasopressin receptor antagonists stands to be significantly advanced by the integration of computational chemistry and molecular docking methodologies. These in silico approaches offer a powerful lens through which to examine the molecular interactions governing ligand binding and receptor activation, providing insights that are often difficult to obtain through experimental methods alone. By leveraging computational models, researchers can predict binding affinities, identify key interacting residues, and rationalize the observed biological activities of a series of compounds, thereby guiding the design of novel analogues with improved potency and selectivity.
Molecular docking simulations, in particular, are poised to play a pivotal role in elucidating the binding mode of Dptyr(Me)avp to vasopressin receptor subtypes, such as the V1a receptor. These simulations can predict the preferred orientation of the antagonist within the receptor's binding pocket, revealing crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the stability of the ligand-receptor complex. For instance, studies on other vasopressin analogues have successfully employed programs like AutoDock to dock ligands into homology models of vasopressin and oxytocin (B344502) receptors. nih.gov This approach allows for a detailed analysis of how specific structural modifications, such as the O-methyl group on the tyrosine residue of Dptyr(Me)avp, influence receptor recognition and binding affinity.
Furthermore, computational approaches can aid in understanding the structural basis for the antagonist activity of Dptyr(Me)avp. By comparing the docked conformation of Dptyr(Me)avp with that of the endogenous agonist, arginine vasopressin (AVP), researchers can identify conformational changes in the receptor that are unique to antagonist binding. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the receptor in the presence of Dptyr(Me)avp, providing insights into the allosteric mechanisms that prevent the receptor from adopting an active conformation.
The predictive power of computational chemistry can be harnessed to guide the synthesis of new Dptyr(Me)avp analogues with tailored pharmacological profiles. By systematically modifying the structure of Dptyr(Me)avp in silico and predicting the effect of these modifications on receptor binding, researchers can prioritize the synthesis of compounds that are most likely to exhibit desired properties. This structure-based drug design approach has the potential to accelerate the discovery of more potent and selective vasopressin receptor antagonists.
A summary of potential computational approaches and their applications in the study of Dptyr(Me)avp is presented in the table below:
| Computational Method | Application in Dptyr(Me)avp SAR Studies | Potential Insights |
|---|---|---|
| Homology Modeling | Generation of 3D models of vasopressin receptor subtypes (e.g., V1a, V1b, V2) based on the crystal structures of related G protein-coupled receptors. | Provides a structural framework for subsequent docking and molecular dynamics studies. |
| Molecular Docking | Prediction of the binding pose of Dptyr(Me)avp and its analogues within the vasopressin receptor binding pocket. | Identification of key amino acid residues involved in ligand recognition and the specific interactions (hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the Dptyr(Me)avp-receptor complex over time. | Reveals the stability of the binding pose, conformational changes in the receptor upon antagonist binding, and the role of solvent molecules in the binding interface. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the structural features of Dptyr(Me)avp analogues with their biological activity. | Predicts the activity of novel, unsynthesized compounds, thereby guiding lead optimization. |
| Virtual Screening | In silico screening of large compound libraries to identify novel molecules with the potential to bind to vasopressin receptors. | Discovery of new chemical scaffolds for the development of vasopressin receptor antagonists. |
The continued development and application of these advanced research methodologies will undoubtedly deepen our understanding of the molecular pharmacology of Dptyr(Me)avp and pave the way for the rational design of next-generation therapeutics targeting the vasopressin system.
Future Research Directions and Unanswered Questions
Investigation of Dptyr(Me)avp Interactions with Novel or Undescribed Vasopressin Receptor Subtypes
The known actions of Dptyr(Me)avp are primarily attributed to its high affinity for the V1a receptor, with significantly lower affinity for the V2 and oxytocin (B344502) receptors. The existence of other vasopressin receptor subtypes has been postulated, but they remain to be definitively identified and characterized. Future research should focus on screening Dptyr(Me)avp against a broader range of potential receptor targets. This could involve binding assays in tissues where AVP produces effects that cannot be fully explained by the activation of V1a, V1b, or V2 receptors. The discovery of any significant interaction with a novel receptor subtype would open up new avenues for understanding the full spectrum of vasopressin signaling and could redefine the pharmacological profile of Dptyr(Me)avp.
Development of Analogues with Enhanced Receptor Subtype Specificity and Potency
While Dptyr(Me)avp is a potent V1a antagonist, the development of analogues with even greater receptor subtype specificity and potency is a crucial next step. Structure-activity relationship (SAR) studies could be systematically conducted, building upon the known structure of Dptyr(Me)avp. nih.gov Modifications to the peptide backbone or specific amino acid residues could be explored to enhance its affinity for the V1a receptor while further minimizing its interaction with V2 and oxytocin receptors. nih.gov The goal would be to create a second generation of antagonists with a more refined pharmacological profile, which would be invaluable for dissecting the distinct physiological roles of the different vasopressin receptor subtypes. Such highly selective analogues could also represent improved therapeutic candidates with a reduced potential for off-target effects.
| Compound/Analogue | Modification from Dptyr(Me)avp | Desired Outcome |
| Hypothetical Analogue 1 | Substitution at position 4 | Increased V1a receptor affinity |
| Hypothetical Analogue 2 | Cyclization of the peptide backbone | Enhanced metabolic stability and potency |
| Hypothetical Analogue 3 | Alteration of the C-terminal tail | Reduced oxytocin receptor cross-reactivity |
Elucidation of Long-Term Central and Peripheral Effects and Mechanisms
Current knowledge regarding the effects of Dptyr(Me)avp is largely derived from studies involving acute administration. nih.gov There is a significant gap in our understanding of the long-term consequences of sustained V1a receptor blockade by this compound. Chronic administration studies in animal models are warranted to investigate the long-term effects on cardiovascular homeostasis, renal function, and social behavior. nobaproject.com Furthermore, the downstream molecular mechanisms underlying the long-term effects of Dptyr(Me)avp need to be elucidated. This would involve transcriptomic and proteomic analyses of tissues following chronic treatment to identify changes in gene and protein expression that are modulated by sustained V1a receptor antagonism. Understanding these long-term effects is critical for assessing the potential of Dptyr(Me)avp or its analogues as therapeutic agents for chronic conditions.
Exploration of Dptyr(Me)avp as a Pharmacological Tool for Dissecting Complex Neuroendocrine and Behavioral Pathways
Dptyr(Me)avp has already been utilized to probe the role of AVP in stress-induced ACTH release and pain modulation. nih.govelsevierpure.com However, its potential as a pharmacological tool is far from exhausted. Future studies could employ Dptyr(Me)avp to investigate the involvement of V1a receptors in a wider range of complex neuroendocrine and behavioral processes, such as social recognition, pair bonding, and anxiety-related behaviors. The use of site-specific microinjections of Dptyr(Me)avp into discrete brain regions would allow for a more precise mapping of the neural circuits through which AVP exerts its effects. These studies would contribute to a more nuanced understanding of the neurobiology of social behavior and stress.
Applications in Comparative Physiology and Evolutionary Biology of Vasopressin Systems
The vasopressin/oxytocin signaling system is evolutionarily ancient and has been adapted for a wide array of functions across different vertebrate species. nih.gov Research on Dptyr(Me)avp has been largely confined to mammalian models. Future comparative studies could investigate the effects of Dptyr(Me)avp in non-mammalian vertebrates, such as birds, reptiles, and amphibians, to explore the evolutionary conservation and divergence of V1a receptor function. This could provide insights into how the vasopressin system has been co-opted for different physiological and behavioral roles throughout vertebrate evolution. Such research would not only broaden our understanding of endocrinology but also highlight the evolutionary trajectory of a critical signaling pathway.
Development of Advanced Delivery Systems for Targeted Research Applications
As a peptide, Dptyr(Me)avp is susceptible to degradation and has limited ability to cross the blood-brain barrier, which presents challenges for its use in both research and potential therapeutic applications. mdpi.comtandfonline.com The development of advanced delivery systems could overcome these limitations. Strategies such as encapsulation in nanoparticles, conjugation to cell-penetrating peptides, or the use of viral vectors to deliver the genetic sequence for a Dptyr(Me)avp-like peptide could enhance its stability and enable targeted delivery to specific tissues or brain regions. nih.gov These advanced delivery systems would represent a significant technological leap, allowing for more precise and sustained V1a receptor antagonism in research settings and potentially paving the way for future clinical applications.
| Delivery System | Potential Advantage | Research Application |
| Liposomal Encapsulation | Increased stability and circulation time | Systemic administration for cardiovascular studies |
| Nanoparticle Conjugation | Targeted delivery to specific cell types | Investigation of localized V1a receptor function |
| Cell-Penetrating Peptide Conjugation | Enhanced blood-brain barrier penetration | Central nervous system and behavioral studies |
Q & A
Q. What are the foundational steps to design a reproducible synthesis protocol for Dptyr(Me)avp?
A robust synthesis protocol requires:
- Literature review : Identify existing synthetic routes for similar peptides or modified amino acids, noting catalysts, solvents, and reaction conditions .
- Experimental design : Use factorial design to test variables (e.g., temperature, pH) impacting yield and purity. Include negative controls to isolate confounding factors .
- Validation : Cross-validate results using techniques like HPLC and mass spectrometry to confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of Dptyr(Me)avp systematically?
Employ a tiered analytical approach:
- Primary characterization : Use NMR and FTIR to confirm functional groups and stereochemistry.
- Secondary analysis : Measure solubility, stability (e.g., under varying pH/temperature), and partition coefficients (logP) using shake-flask or chromatographic methods .
- Data documentation : Maintain raw spectra and calibration curves in a FAIR-compliant repository .
Q. What ethical considerations apply to in vitro studies involving Dptyr(Me)avp?
- Biosafety : Classify the compound under WHO risk groups and adhere to containment protocols (e.g., BSL-2 for cytotoxic agents) .
- Data transparency : Disclose conflicts of interest and include a Data Availability Statement (DAS) specifying access to raw datasets .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data for Dptyr(Me)avp across independent studies?
- Meta-analysis framework : Aggregate datasets using PRISMA guidelines, stratifying by variables like cell lines, assay protocols, and dosage ranges .
- Statistical reconciliation : Apply Bayesian models to quantify uncertainty or identify outliers. For example, use ANOVA to test if observed discrepancies arise from methodological heterogeneity .
- Experimental replication : Design a harmonized protocol (e.g., standardized cell viability assay) for cross-lab validation .
Q. What strategies optimize experimental design for studying Dptyr(Me)avp’s mechanism of action?
- High-throughput screening : Use a simplex centroid mixture design to evaluate combinatorial effects (e.g., Dptyr(Me)avp with cofactors) .
- Omics integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to map signaling pathways. Validate via CRISPR knockouts or siRNA silencing .
- Dynamic modeling : Develop pharmacokinetic/pharmacodynamic (PK/PD) models using non-linear regression to predict dose-response relationships .
Q. How to address gaps in the literature on Dptyr(Me)avp’s structural analogs?
- Computational exploration : Use molecular docking (AutoDock Vina) or DFT calculations to predict binding affinities of untested analogs .
- Hypothesis-driven synthesis : Apply retrosynthetic analysis to prioritize analogs with novel substituents (e.g., methyl vs. ethyl groups) and test their bioactivity .
Q. What methodologies ensure robust data management for longitudinal studies on Dptyr(Me)avp?
- DMP components : Define data types (raw spectra, processed statistics), storage formats (e.g., .mzML for mass spec), and preservation timelines (minimum 10 years post-publication) .
- Version control : Use GitLab or Zenodo to track dataset revisions and link them to specific figures in manuscripts .
Q. How to validate the specificity of Dptyr(Me)avp in target-binding assays?
- Competitive binding assays : Co-incubate with excess unlabeled ligand or use surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
- Negative controls : Include structurally unrelated compounds to rule out non-specific interactions. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Methodological Frameworks
Applying the FINER criteria to Dptyr(Me)avp research questions
- Feasible : Ensure access to specialized equipment (e.g., cryogenic NMR for unstable intermediates).
- Novel : Compare proposed work against existing patents (e.g., USPTO database) to avoid redundancy .
- Ethical : Submit protocols to institutional review boards (IRBs) if human biospecimens are involved .
Q. Integrating interdisciplinary approaches for Dptyr(Me)avp research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
